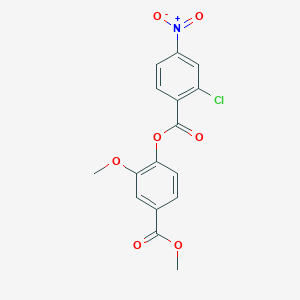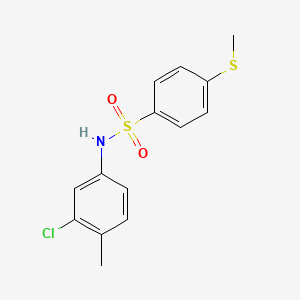
2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate
描述
2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as ‘MKC-231’ and is a member of the benzoate ester family.
作用机制
The exact mechanism of action of 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This leads to an increase in the release of glutamate, which is a key neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate has also been shown to have other biochemical and physiological effects. It has been reported to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. It has also been shown to have anti-inflammatory effects in other parts of the body.
实验室实验的优点和局限性
One advantage of using 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate in lab experiments is its specificity for the mGluR2 receptor. This allows researchers to study the effects of modulating this receptor without affecting other receptors or neurotransmitters. However, one limitation of using this compound is its relatively low potency, which means that higher doses may be required to achieve the desired effects.
未来方向
There are several potential future directions for research on 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate. One area of interest is its potential as a treatment for cognitive impairment associated with conditions such as Alzheimer’s disease and schizophrenia. Further studies are needed to determine the optimal dosage and treatment regimen for these conditions. Another potential future direction is the development of more potent analogs of this compound, which could have even greater cognitive-enhancing effects. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitters and receptors in the brain.
科学研究应用
2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate has been extensively studied for its potential applications in the field of cognitive enhancement. It has been shown to enhance memory and learning in animal models and has been proposed as a potential treatment for cognitive impairment associated with conditions such as Alzheimer’s disease and schizophrenia.
属性
IUPAC Name |
methyl 4-(2-chloro-4-nitrobenzoyl)oxy-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO7/c1-23-14-7-9(15(19)24-2)3-6-13(14)25-16(20)11-5-4-10(18(21)22)8-12(11)17/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHFLUYZYSHXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3498868.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3498877.png)
![4-chloro-N-cycloheptyl-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3498883.png)


![ethyl 2-[(4-methoxyphenyl)amino]thieno[3,2-d][1,3]thiazole-5-carboxylate](/img/structure/B3498908.png)

![2-bromo-N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3498915.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3498935.png)
![7-mesityl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3498940.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B3498942.png)
![2-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3498946.png)
![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B3498961.png)
![N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3498975.png)